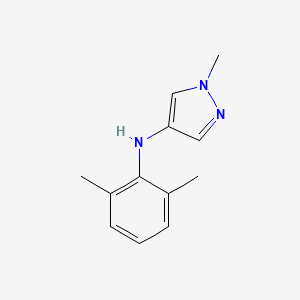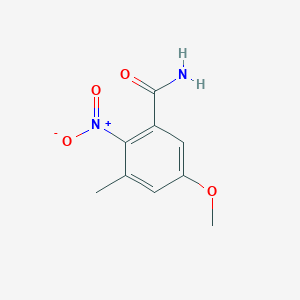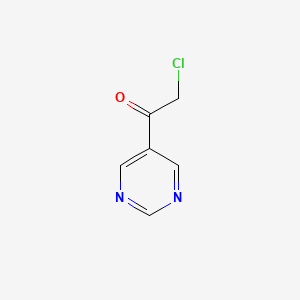
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one typically involves the chlorination of 1-(pyrimidin-5-yl)ethan-1-one. One common method includes the reaction of 1-(pyrimidin-5-yl)ethan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H6N2O+SOCl2→C6H5ClN2O+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
化学反応の分析
Types of Reactions
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(pyrimidin-5-yl)ethan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield 1-(pyrimidin-5-yl)ethan-1-one oxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: 1-(pyrimidin-5-yl)ethan-1-amine, 1-(pyrimidin-5-yl)ethan-1-thiol.
Reduction: 1-(pyrimidin-5-yl)ethan-1-ol.
Oxidation: 1-(pyrimidin-5-yl)ethan-1-one oxide.
科学的研究の応用
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in the study of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-Chloro-1-(pyrimidin-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atom can participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(Pyrimidin-5-yl)ethan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(pyrimidin-5-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(Pyrimidin-5-yl)ethan-1-amine: The amino group makes it more nucleophilic and capable of forming different types of interactions compared to the chloro derivative.
Uniqueness
2-Chloro-1-(pyrimidin-5-yl)ethan-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and can influence its biological activity
特性
分子式 |
C6H5ClN2O |
|---|---|
分子量 |
156.57 g/mol |
IUPAC名 |
2-chloro-1-pyrimidin-5-ylethanone |
InChI |
InChI=1S/C6H5ClN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2 |
InChIキー |
NSFJLBDLOUORRT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


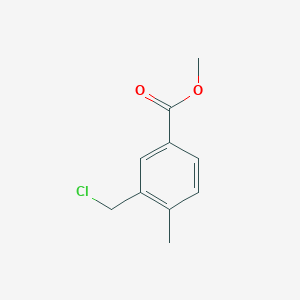
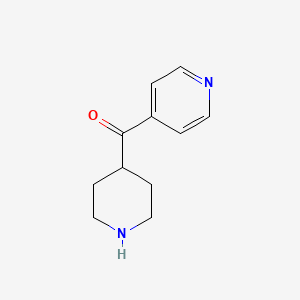
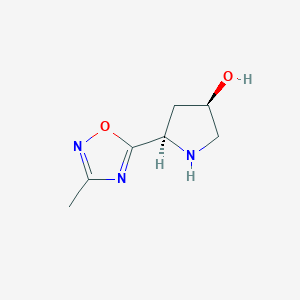
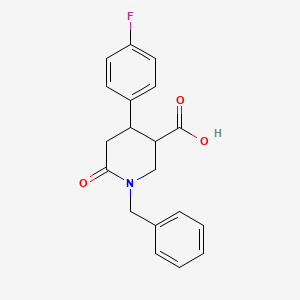
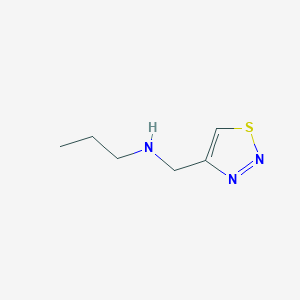
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
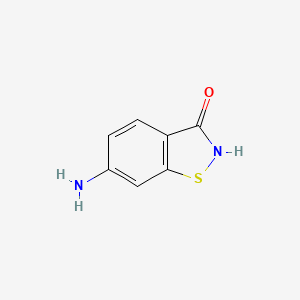

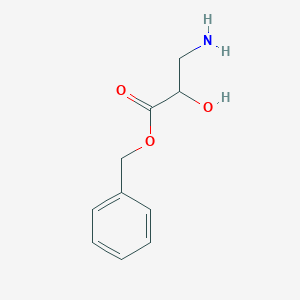
![2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13246052.png)
